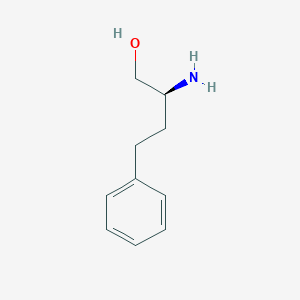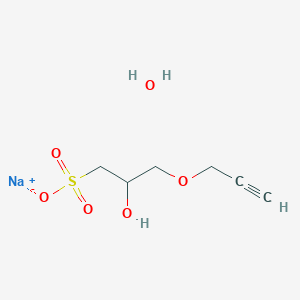
Fmoc-4-Borono-L-Phenylalanine
Descripción general
Descripción
Fmoc-4-Borono-L-Phenylalanine is a derivative of phenylalanine, an amino acid, with a boronic acid group attached to the phenyl ring. This compound is often used in peptide synthesis and has applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of N-protected (S)-4-halophenylalanine, a boronating agent, and an organolithium reagent . The reaction conditions often involve palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-Borono-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands for Suzuki reactions.
Major Products
The major products formed from these reactions include boronic esters, reduced phenylalanine derivatives, and various substituted phenylalanine compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-4-Borono-L-Phenylalanine is used as a building block in solid-phase peptide synthesis. It is also employed in the synthesis of substituted triazine derivatives, which are potential inhibitors of tryptophan hydroxylase .
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It is also utilized in the development of peptide-based drugs and diagnostic tools .
Medicine
This compound has shown potential in boron neutron capture therapy (BNCT) for cancer treatment. It is used to deliver boron atoms to cancer cells, which are then targeted by neutron radiation to destroy the cells .
Industry
In the industrial sector, this compound is used in the development of advanced materials and sensors. Its ability to form stable complexes with various molecules makes it valuable in material science .
Mecanismo De Acción
The mechanism of action of Fmoc-4-Borono-L-Phenylalanine involves its interaction with specific molecular targets. In BNCT, the boronic acid group binds to cancer cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, effectively killing the cancer cells . The compound’s ability to form stable complexes with proteins and other biomolecules also plays a crucial role in its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-4-Benzoyl-L-Phenylalanine: Similar in structure but with a benzoyl group instead of a boronic acid group.
Fmoc-4-Trifluoromethyl-L-Phenylalanine: Contains a trifluoromethyl group, offering different chemical properties.
Fmoc-4-Cyano-L-Phenylalanine: Features a cyano group, which affects its reactivity and applications.
Uniqueness
This compound is unique due to its boronic acid group, which allows it to participate in specific reactions such as Suzuki cross-coupling. This makes it particularly valuable in the synthesis of complex organic molecules and in applications like BNCT .
Propiedades
IUPAC Name |
(2S)-3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BNO6/c27-23(28)22(13-15-9-11-16(12-10-15)25(30)31)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,30-31H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPZGIZOXMZJP-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273221-71-9 | |
| Record name | 4-Borono-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)
![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)
![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)


![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)






